4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester 4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 76275-88-2
VCID: VC4126210
InChI: InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3
SMILES: COC(=O)C1=CSC(=N1)C(=O)CBr
Molecular Formula: C7H6BrNO3S
Molecular Weight: 264.1 g/mol

4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester

CAS No.: 76275-88-2

Cat. No.: VC4126210

Molecular Formula: C7H6BrNO3S

Molecular Weight: 264.1 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester - 76275-88-2

Specification

CAS No. 76275-88-2
Molecular Formula C7H6BrNO3S
Molecular Weight 264.1 g/mol
IUPAC Name methyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C7H6BrNO3S/c1-12-7(11)4-3-13-6(9-4)5(10)2-8/h3H,2H2,1H3
Standard InChI Key YGLQTJJQXRMSQU-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC(=N1)C(=O)CBr
Canonical SMILES COC(=O)C1=CSC(=N1)C(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A thiazole core (a five-membered heterocycle containing nitrogen and sulfur)

  • A methyl ester at the 4-position, enhancing solubility and enabling further derivatization via hydrolysis or transesterification.

  • A bromoacetyl group at the 2-position, providing a reactive handle for nucleophilic substitution or cross-coupling reactions.

This combination creates a multifunctional scaffold capable of participating in diverse chemical transformations.

Physicochemical Profile

Key properties derived from experimental data include:

PropertyValue
Molecular FormulaC₇H₆BrNO₃S
Molecular Weight264.1 g/mol
CAS Registry Number76275-88-2
SolubilityLikely polar organic solvents (e.g., DMF, DMSO)
StabilitySensitive to moisture and strong bases due to ester and bromoacetyl groups

The bromoacetyl moiety’s electrophilic nature makes this compound particularly reactive toward thiols, amines, and other nucleophiles, a property exploited in targeted drug design.

Synthetic Approaches and Reaction Pathways

General Synthesis Strategies

While explicit protocols for synthesizing 4-thiazolecarboxylic acid, 2-(bromoacetyl)-, methyl ester are scarce, analogous thiazole derivatives provide insight into plausible routes :

  • Thiazole Ring Formation:

    • Hantzsch thiazole synthesis: Condensation of α-halo ketones with thioamides.

    • Cyclization of thiourea derivatives with α-bromoketones.

  • Functionalization Steps:

    • Esterification: Reaction of 4-thiazolecarboxylic acid with methanol under acidic or coupling agent-mediated conditions.

    • Bromoacetylation: Introduction of the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution on pre-acetylated intermediates.

Case Study: Synthesis of Analogous Thiazole Esters

A representative procedure for methyl 4-methylthiazole-5-carboxylate (CAS: 20485-41-0) involves :

  • Chlorination: Treatment of 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Esterification: Reaction with methanol in the presence of pyridine, yielding the methyl ester (51% yield after purification) .

Adapting this approach, bromoacetylation could be achieved by substituting the methyl group with bromoacetyl chloride under controlled conditions.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

The compound’s dual functionality (ester and bromoacetyl groups) enables its use in constructing:

  • Heterocyclic libraries: Via nucleophilic displacement of bromide with amines or thiols, followed by ester hydrolysis to carboxylic acids.

  • Targeted prodrugs: Conjugation of the bromoacetyl group to tumor-specific antibodies for site-activated chemotherapy .

Biological Activity of Thiazole Derivatives

Though direct studies on this compound are lacking, structurally related thiazoles exhibit:

  • Anticancer effects: Inhibition of glioma cell migration through aryl hydrocarbon receptor (AHR) agonism, as demonstrated by 2-(1H-indole-3-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) .

  • Antimicrobial activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.

Future Research Directions

Unexplored Synthetic Applications

  • Cross-coupling reactions: Leveraging the bromide for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or amino groups.

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) using the bromoacetyl group’s specificity for cysteine residues.

Biological Screening Priorities

  • In vitro cytotoxicity: Testing against NCI-60 cancer cell lines.

  • Pharmacokinetic profiling: Assessing metabolic stability in liver microsomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator